molecular formula C7H8N4 B021146 Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI) CAS No. 102739-39-9

Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

Cat. No. B021146
M. Wt: 148.17 g/mol
InChI Key: QCFKXHLZRSVWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI), also known as ethylcyanoformate, is a chemical compound with the molecular formula C5H6N2. It is a white crystalline solid that is soluble in water and organic solvents. Cyanamide has been used in various fields, including agriculture, industry, and medicine.

Mechanism Of Action

Cyanamide acts by inhibiting the enzyme aldehyde dehydrogenase (ALDH), which is responsible for the metabolism of ethanol in the liver. This inhibition leads to the accumulation of acetaldehyde, which causes unpleasant symptoms such as flushing, nausea, and vomiting. Cyanamide is also a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the biosynthesis of pyrimidines.

Biochemical And Physiological Effects

Cyanamide has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and stimulate plant growth. Cyanamide has also been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress and cell death.

Advantages And Limitations For Lab Experiments

Cyanamide has several advantages for use in lab experiments. It is a readily available and inexpensive reagent that can be easily synthesized. Cyanamide is also stable under normal laboratory conditions and can be stored for long periods. However, cyanamide has some limitations, including its toxicity and potential for causing harm to the environment. Therefore, proper safety precautions must be taken when handling cyanamide.

Future Directions

There are several future directions for the study of cyanamide. One area of research is the development of new synthetic methods for cyanamide that are more efficient and environmentally friendly. Another area of research is the investigation of the anticancer, antiviral, and antibacterial properties of cyanamide. Additionally, the study of the effects of cyanamide on plant growth and development could lead to the development of new plant growth regulators. Finally, the development of new therapeutic agents based on the mechanism of action of cyanamide could lead to the development of new treatments for various diseases.

Synthesis Methods

Cyanamide can be synthesized by reacting calcium cyanamide with ethyl chloroformate. The reaction produces calcium chloride and cyanamide as the final products. The reaction is as follows:
CaCN2 + C2H5OCOCl → CaCl2 + C5H6N2 + CO2

Scientific Research Applications

Cyanamide has been extensively studied for its biological and chemical properties. It has been used as a reagent in organic synthesis, as a plant growth regulator in agriculture, and as a therapeutic agent in medicine. Cyanamide has also been studied for its anticancer, antiviral, and antibacterial properties.

properties

CAS RN

102739-39-9

Product Name

Cyanamide, (4-ethyl-2-pyrimidinyl)-(9CI)

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

(4-ethylpyrimidin-2-yl)cyanamide

InChI

InChI=1S/C7H8N4/c1-2-6-3-4-9-7(11-6)10-5-8/h3-4H,2H2,1H3,(H,9,10,11)

InChI Key

QCFKXHLZRSVWTH-UHFFFAOYSA-N

SMILES

CCC1=NC(=NC=C1)NC#N

Canonical SMILES

CCC1=NC(=NC=C1)NC#N

synonyms

Cyanamide, (4-ethyl-2-pyrimidinyl)- (9CI)

Origin of Product

United States

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